1-(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)ethan-1-ol
Overview
Description
1-(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been identified as inhibitors of the enzyme glutaminase 1 . Glutaminase 1 plays a crucial role in cellular metabolism, particularly in cancer cells, where it helps to provide the necessary energy for rapid cell growth .
Mode of Action
Similar compounds have been shown to inhibit the activity of glutaminase 1 . This inhibition could potentially lead to a decrease in the energy supply of rapidly growing cells, such as cancer cells .
Biochemical Pathways
The inhibition of glutaminase 1 by similar compounds could potentially affect the glutamine metabolism pathway . This could lead to a disruption in the energy supply of rapidly growing cells, potentially leading to cell death .
Result of Action
The inhibition of glutaminase 1 by similar compounds could potentially lead to a decrease in the energy supply of rapidly growing cells, such as cancer cells . This could potentially lead to cell death .
Biochemical Analysis
Biochemical Properties
1-(1-(3-Chloropyrazin-2-yl)piperidin-3-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutaminase (GLS1), an enzyme involved in the conversion of glutamine to glutamate . This interaction is crucial as it can influence the metabolic pathways related to glutamine metabolism. Additionally, this compound has shown potential in modulating the activity of certain kinases, which are essential for various cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those related to oxidative stress and reactive oxygen species (ROS) production . This compound can upregulate ROS levels, which in turn can affect gene expression and cellular metabolism. Furthermore, this compound has been shown to impact mitochondrial function, thereby influencing cellular energy production and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with GLS1 results in the inhibition of this enzyme, thereby affecting glutamine metabolism . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the broader implications of this compound in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects without causing harm . Understanding these dosage effects is crucial for potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as GLS1, influencing the conversion of glutamine to glutamate . This interaction can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism. Additionally, the compound’s involvement in oxidative stress pathways highlights its role in regulating cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the mitochondria, where it influences mitochondrial function and energy production . Additionally, targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments . These localization patterns are crucial for understanding the compound’s activity and function at the subcellular level .
Properties
IUPAC Name |
1-[1-(3-chloropyrazin-2-yl)piperidin-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(16)9-3-2-6-15(7-9)11-10(12)13-4-5-14-11/h4-5,8-9,16H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEQSNYISXHDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=NC=CN=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.